molecular formula C15H11ClN2OS2 B3010115 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922675-33-0

4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B3010115
CAS RN: 922675-33-0
M. Wt: 334.84
InChI Key: CVHJQNNDXRRRCY-UHFFFAOYSA-N
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Description

“4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur) . Thiazoles are known for their wide range of biological activities, including antioxidant, analgesic, antimicrobial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic properties .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”, often involves several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They have similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and viruses. For instance, sulfathiazole, a related thiazole compound, is used as an antimicrobial drug . Investigating the specific antimicrobial spectrum and mechanisms of action for our compound could be valuable.

Antitumor and Cytotoxic Activity

Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. Researchers have observed these properties in compounds structurally related to our target molecule. Investigating its impact on cancer cell lines and potential mechanisms of action would be worthwhile .

Antiviral Properties

Thiazole derivatives, including Ritonavir (an antiretroviral drug), have shown antiviral activity. Our compound’s structure warrants investigation into its potential antiviral effects .

Analgesic Effects

Thiazoles have been associated with analgesic properties. Compound (Figs. 13, 14) from related structures demonstrated significant analgesic and anti-inflammatory activities . Exploring our compound’s analgesic potential could be enlightening.

properties

IUPAC Name

4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJQNNDXRRRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

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